![molecular formula C18H24ClN3O B14255970 (1-Azabicyclo[2.2.2]octan-2-yl)[4-(2-chlorophenyl)piperazin-1-yl]methanone CAS No. 185223-24-9](/img/structure/B14255970.png)
(1-Azabicyclo[2.2.2]octan-2-yl)[4-(2-chlorophenyl)piperazin-1-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Azabicyclo[222]octan-2-yl)[4-(2-chlorophenyl)piperazin-1-yl]methanone is a complex organic compound that features a bicyclic structure fused with a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Azabicyclo[2.2.2]octan-2-yl)[4-(2-chlorophenyl)piperazin-1-yl]methanone typically involves multiple steps:
Formation of the Bicyclic Structure: The bicyclic structure can be synthesized through a series of cyclization reactions starting from simple amines and aldehydes.
Piperazine Ring Formation: The piperazine ring is introduced through nucleophilic substitution reactions involving appropriate halogenated precursors.
Final Coupling: The final step involves coupling the bicyclic structure with the piperazine derivative using reagents such as carbodiimides or other coupling agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like bromine or nitrating agents like nitric acid.
Major Products
Oxidation: N-oxides of the piperazine ring.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry
This compound is used as a building block in organic synthesis, particularly in the development of complex molecular architectures.
Biology
In biological research, it serves as a ligand in receptor binding studies, helping to elucidate the function of various neurotransmitter systems.
Medicine
Pharmaceutical research explores its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry
In the industrial sector, it may be used in the synthesis of advanced materials or as an intermediate in the production of other chemical compounds.
Mechanism of Action
The mechanism by which (1-Azabicyclo[2.2.2]octan-2-yl)[4-(2-chlorophenyl)piperazin-1-yl]methanone exerts its effects involves binding to specific molecular targets, such as neurotransmitter receptors. This binding can modulate the activity of these receptors, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- (1-Azabicyclo[2.2.2]octan-2-yl)[4-(2-fluorophenyl)piperazin-1-yl]methanone
- (1-Azabicyclo[2.2.2]octan-2-yl)[4-(2-bromophenyl)piperazin-1-yl]methanone
Uniqueness
The uniqueness of (1-Azabicyclo[2.2.2]octan-2-yl)[4-(2-chlorophenyl)piperazin-1-yl]methanone lies in its specific substitution pattern, which can influence its binding affinity and selectivity for certain molecular targets, thereby affecting its pharmacological profile.
Properties
CAS No. |
185223-24-9 |
|---|---|
Molecular Formula |
C18H24ClN3O |
Molecular Weight |
333.9 g/mol |
IUPAC Name |
1-azabicyclo[2.2.2]octan-2-yl-[4-(2-chlorophenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C18H24ClN3O/c19-15-3-1-2-4-16(15)21-9-11-22(12-10-21)18(23)17-13-14-5-7-20(17)8-6-14/h1-4,14,17H,5-13H2 |
InChI Key |
PXTKHCNVWKVULL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CCC1CC2C(=O)N3CCN(CC3)C4=CC=CC=C4Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


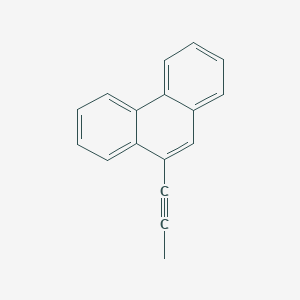
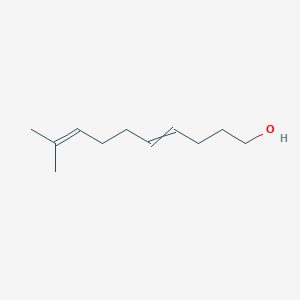

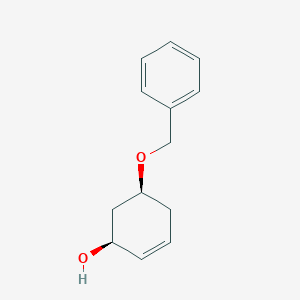
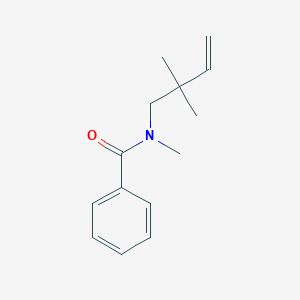
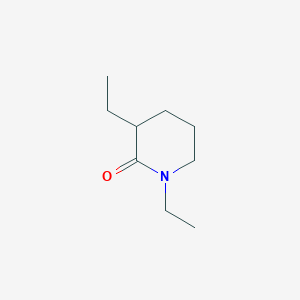
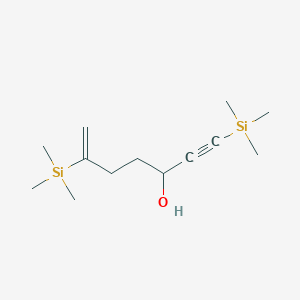
![3-[(Ethylsulfanyl)methyl]-9H-thioxanthen-9-one](/img/structure/B14255944.png)

![3,6-Bis(4-aminophenyl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B14255952.png)
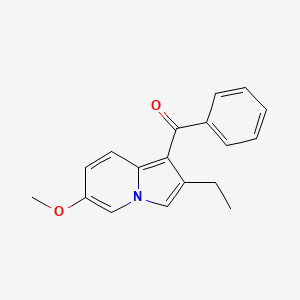
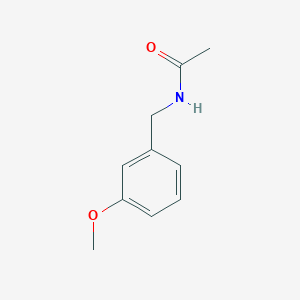
![6-[(4-Methoxyphenyl)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14255977.png)
![4-[(2,5-Difluorophenyl)methyl]-1,2,4-triazolidine-3,5-dione](/img/structure/B14255985.png)
